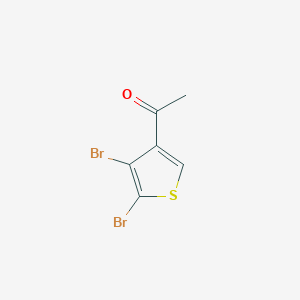
1-(4,5-Dibromothiophen-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4,5-Dibromothiophen-3-yl)ethanone is an organic compound with the molecular formula C6H4Br2OS and a molecular weight of 283.97 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two bromine atoms at the 4 and 5 positions of the thiophene ring and an ethanone group at the 3 position. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4,5-Dibromothiophen-3-yl)ethanone can be synthesized through various synthetic routesFor example, 4,5-dibromothiophene can be reacted with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound .
Industrial Production Methods: The synthesis involves standard organic chemistry techniques, including bromination and acylation reactions, under controlled laboratory conditions .
Chemical Reactions Analysis
Types of Reactions: 1-(4,5-Dibromothiophen-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethanone group.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiophene derivatives can be obtained.
Oxidation Products: Carboxylic acids or other oxidized derivatives of the ethanone group.
Reduction Products: Alcohols or other reduced derivatives of the ethanone group.
Scientific Research Applications
1-(4,5-Dibromothiophen-3-yl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the study of biological systems and as a probe in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 1-(4,5-dibromothiophen-3-yl)ethanone depends on its specific application
Enzyme Inhibition: It can act as an inhibitor of specific enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors and modulate their activity.
Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key signaling molecules.
Comparison with Similar Compounds
1-(4,5-Dibromothiophen-3-yl)ethanone can be compared with other similar compounds, such as:
1-(4-Bromothiophen-3-yl)ethanone: This compound has only one bromine atom and may exhibit different reactivity and properties.
1-(4,5-Dichlorothiophen-3-yl)ethanone: This compound has chlorine atoms instead of bromine, which can affect its chemical behavior and applications.
1-(4,5-Dimethylthiophen-3-yl)ethanone: This compound has methyl groups instead of bromine, leading to different steric and electronic effects
Properties
Molecular Formula |
C6H4Br2OS |
|---|---|
Molecular Weight |
283.97 g/mol |
IUPAC Name |
1-(4,5-dibromothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H4Br2OS/c1-3(9)4-2-10-6(8)5(4)7/h2H,1H3 |
InChI Key |
LJCYVAWOEDWAGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=C1Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


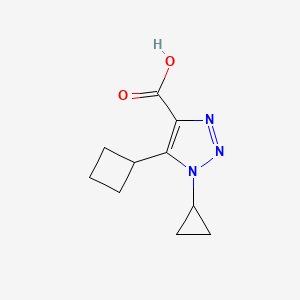
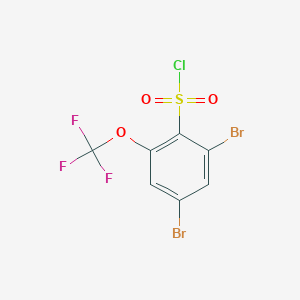
![5-Bromo-1-[(oxan-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15243080.png)

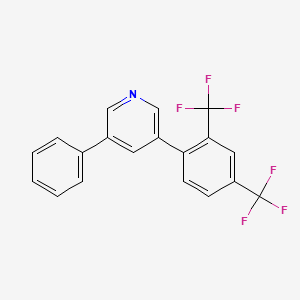
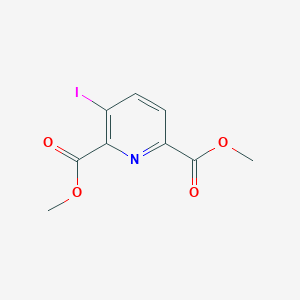
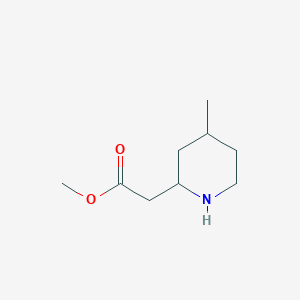

![Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B15243109.png)
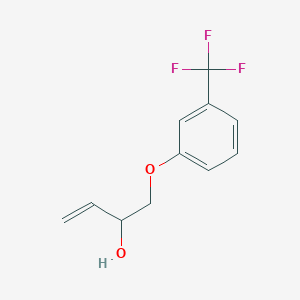
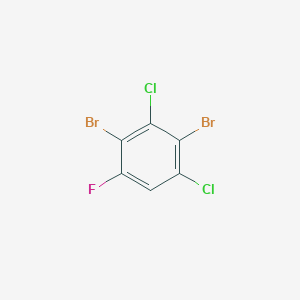
![2-(Methylsulfanyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B15243134.png)
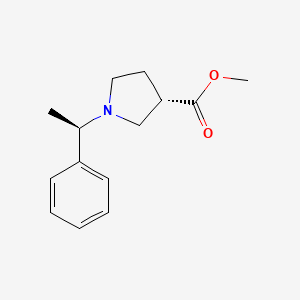
![7-ethyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15243141.png)
